2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate
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Overview
Description
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate typically involves the chloromethylation of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of dimethyl pyridine-2,6-dicarboxylate with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds as follows:
Starting Material: Dimethyl pyridine-2,6-dicarboxylate
Reagents: Formaldehyde, Hydrochloric acid
Conditions: Acidic medium, typically at elevated temperatures
The crude product is then purified through recrystallization or other purification techniques to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine dicarboxylic acids or aldehydes.
Reduction: Pyridine alcohols or other reduced derivatives.
Scientific Research Applications
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is employed in several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Agrochemicals: Intermediate for the synthesis of pesticides and herbicides.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is unique due to its chloromethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .
Properties
CAS No. |
1072925-93-9 |
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Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
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